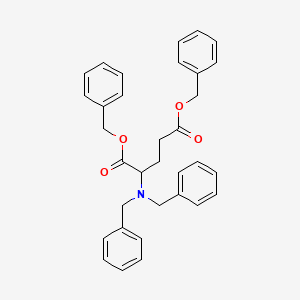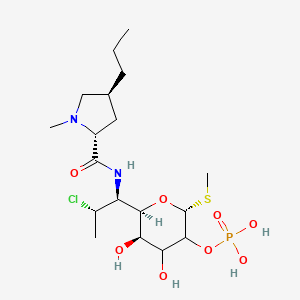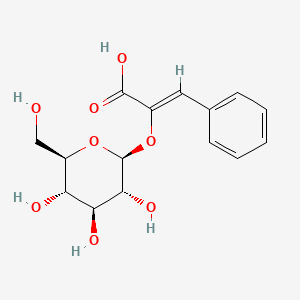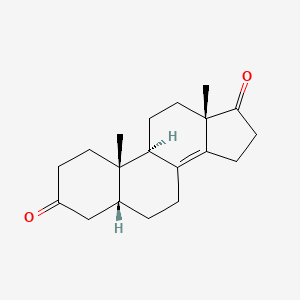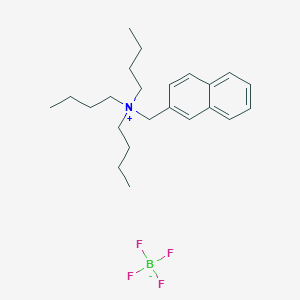
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is a quaternary ammonium salt that features a naphthyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate typically involves the quaternization of N-(2-Naphthyl methyl)-N,N,N-tributyl amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: N-(2-Naphthyl methyl)-N,N,N-tributyl amine and tetrafluoroboric acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Procedure: The amine is dissolved in the solvent, and tetrafluoroboric acid is added dropwise with stirring. The reaction mixture is then allowed to stir for several hours to ensure complete quaternization.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different substituted ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as halides, thiolates, or alkoxides can be used in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted ammonium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in the study of biological membranes and ion transport due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins or membranes, altering their function or activity. The naphthyl group can also participate in π-π interactions with aromatic residues, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
- N-(2-Naphthyl methyl)-N,N,N-trimethyl ammonium chloride
- N-(2-Naphthyl methyl)-N,N,N-triethyl ammonium bromide
- N-(2-Naphthyl methyl)-N,N,N-tripropyl ammonium iodide
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is unique due to its specific combination of a naphthyl group and a tributyl ammonium moiety. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and increased stability under various conditions. Additionally, the tetrafluoroborate anion contributes to the compound’s overall reactivity and compatibility with different reaction environments.
属性
CAS 编号 |
205451-04-3 |
|---|---|
分子式 |
C23H36BF4N |
分子量 |
413.3 g/mol |
IUPAC 名称 |
tributyl(naphthalen-2-ylmethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C23H36N.BF4/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;2-1(3,4)5/h10-15,19H,4-9,16-18,20H2,1-3H3;/q+1;-1 |
InChI 键 |
NBPDBAPZTSWBJD-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


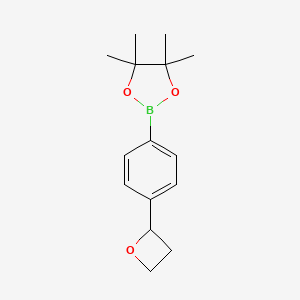


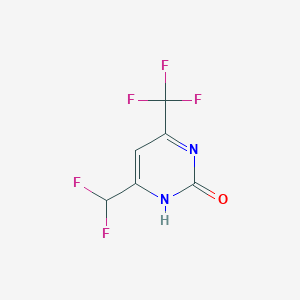


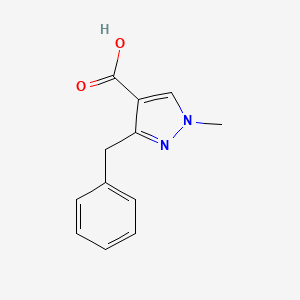

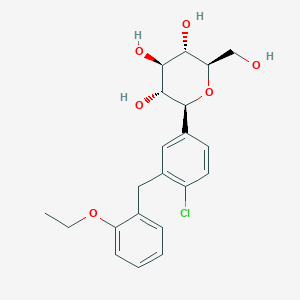
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
